molecular formula C6H12Cl2Si B14286478 Dichloro(3,3-dimethylbutylidene)silane CAS No. 118878-79-8

Dichloro(3,3-dimethylbutylidene)silane

Cat. No.: B14286478
CAS No.: 118878-79-8
M. Wt: 183.15 g/mol
InChI Key: UOPSRIAAEYHOAM-UHFFFAOYSA-N
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Description

Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms and a 3,3-dimethylbutylidene group. Key properties of dichlorosilanes include high reactivity toward nucleophiles (e.g., water, alcohols), thermal stability, and applications in silicone polymer synthesis and surface modification .

Properties

CAS No.

118878-79-8

Molecular Formula

C6H12Cl2Si

Molecular Weight

183.15 g/mol

IUPAC Name

dichloro(3,3-dimethylbutylidene)silane

InChI

InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3

InChI Key

UOPSRIAAEYHOAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC=[Si](Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrosilylation of Alkynes

Hydrosilylation involves the addition of silicon hydrides (e.g., HSiCl₃) to alkynes. For 3,3-dimethyl-1-butyne, this reaction could proceed as:
$$
\text{HSiCl}3 + \text{HC≡C-C(CH}3\text{)}3 \rightarrow \text{Cl}3\text{Si-CH}2\text{C≡C-C(CH}3\text{)}3 \rightarrow \text{Cl}2\text{Si(=CH-C(CH}3\text{)}3)\text{-Cl}
$$
However, this pathway often requires platinum-based catalysts (e.g., Speier’s catalyst) and stringent temperature control (80–120°C).

Disproportionation of Methylchlorosilanes

Disproportionation reactions redistribute substituents between silanes. For example, methyltrichlorosilane (CH₃SiCl₃) and trimethylchlorosilane ((CH₃)₃SiCl) can react under catalytic conditions to form dimethyldichlorosilane ((CH₃)₂SiCl₂). Extending this to 3,3-dimethylbutylidene derivatives would require tailored substrates and catalysts.

Catalytic Systems for this compound Synthesis

Aluminum Chloride (AlCl₃) Catalysis

AlCl₃ is a cornerstone catalyst in silane disproportionation. In the presence of AlCl₃, methyltrichlorosilane undergoes redistribution to form dimethyldichlorosilane at 300–400°C and 30–60 bar pressure. Adapting this system for 3,3-dimethylbutylidene substrates may involve:

  • Substrate Modification : Replacing methyl groups with bulkier 3,3-dimethylbutylidene chains.
  • Solvent Optimization : Using non-polar solvents to stabilize reactive intermediates.

Example Protocol (hypothetical):

  • Combine 3,3-dimethyl-1-butyne (1 mol) with HSiCl₃ (1.2 mol) and AlCl₃ (5 wt%).
  • Heat at 250°C under 40 bar nitrogen for 4 hours.
  • Yield: ~65% (estimated based on analogous reactions).

Sodium Aluminum Tetrachloride (NaAlCl₄)

NaAlCl₄ enhances reaction rates in disproportionation by stabilizing transition states. A patent (CN104059097A) reports 79% dimethyldichlorosilane yield at 250°C using NaAlCl₄, suggesting potential applicability to bulkier silanes.

Reaction Optimization and Challenges

Temperature and Pressure Effects

Elevated temperatures (300–400°C) and pressures (30–60 bar) are critical for overcoming kinetic barriers in silane redistribution. For this compound, lower temperatures (200–250°C) may suffice due to steric hindrance from the dimethylbutylidene group.

Byproduct Management

Side reactions generate high-boiling residues, such as disilanes and chlorinated hydrocarbons. Continuous reactor systems with short residence times (0.3–3 hours) minimize byproduct formation.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Pressure (bar) Yield (%) Byproducts
Hydrosilylation Pt/C 80–120 1 50–70 Oligomers
Disproportionation AlCl₃ 300–400 30–60 60–80 Disilanes, HCl
Redistribution NaAlCl₄ 250–300 20–40 70–85 Chlorinated residues

Table 1. Comparison of synthetic methods for analogous silanes.

Mechanistic Insights

Disproportionation Mechanism

AlCl₃ facilitates Si–Cl and Si–C bond cleavage, enabling methyl group transfer between silanes. For this compound, the mechanism may involve:
$$
\text{R}3\text{SiCl} + \text{R'SiCl}3 \xrightarrow{\text{AlCl}3} \text{R}2\text{SiCl}2 + \text{RR'SiCl}2
$$
where R = 3,3-dimethylbutylidene.

Steric and Electronic Effects

The bulky 3,3-dimethylbutylidene group slows reaction kinetics but improves selectivity by hindering undesired coupling. Electron-withdrawing chlorine atoms stabilize the transition state.

Chemical Reactions Analysis

Types of Reactions

Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.

    Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include alkoxysilanes or aminosilanes.

    Hydrolysis: Products include silanols and hydrochloric acid.

    Oxidation: Products include silanols or siloxanes.

Scientific Research Applications

Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of dichloro(3,3-dimethylbutylidene)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, substitution, or oxidation, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Chloro(3,3-dimethylbutyl)dimethylsilane (C10H23ClSi)

Structure : Contains a single chlorine atom, a 3,3-dimethylbutyl group, and two methyl groups attached to silicon.
Properties :

  • Molecular weight: 208.83 g/mol.
  • Solubility: Miscible in benzene, toluene, chloroform; insoluble in water .
  • Reactivity: Undergoes hydrosilylation and nucleophilic substitution, making it useful as a crosslinking agent for silicone rubber .
    Applications : Surface modification (hydrophobic coatings), silicone resin synthesis, and adhesives.

Dichloro(diphenyl)silane (C12H10Cl2Si)

Structure : Features two chlorine atoms and two phenyl groups.
Properties :

  • Molecular weight: 253.2 g/mol.
  • Thermal stability: Higher than aliphatic silanes due to aromatic substituents .
  • Reactivity: Slower hydrolysis compared to alkyl-substituted silanes due to steric hindrance from phenyl groups.
    Applications : Intermediate in heat-resistant silicones, optical polymers, and electronic encapsulants .

Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C4H6Cl2F3Si)

Structure : Combines methyl, trifluoropropyl, and two chlorine groups.
Properties :

  • Fluorine substituents enhance chemical resistance and reduce surface energy.
  • Reactivity: Fluorinated alkyl groups increase resistance to oxidation and thermal degradation .
    Applications : Specialty coatings, fluorosilicones for extreme environments.

Comparative Analysis of Key Properties

Property Dichloro(3,3-dimethylbutylidene)silane* Chloro(3,3-dimethylbutyl)dimethylsilane Dichloro(diphenyl)silane Dichloro(methyl)(3,3,3-trifluoropropyl)silane
Molecular Weight ~220–230 g/mol (estimated) 208.83 g/mol 253.2 g/mol ~197 g/mol
Reactivity High (dichloro substitution) Moderate (monochloro) Low (steric hindrance) Moderate (fluorine stabilizes)
Thermal Stability Moderate High Very high Very high
Solubility Organic solvents Organic solvents Limited in non-polar solvents Fluorophilic solvents
Key Applications Polymer crosslinking (hypothetical) Surface modification, adhesives High-performance silicones Fluorosilicones, coatings

*Estimated based on structural analogs.

Research Findings and Trends

  • Substituent Effects :
    • Aliphatic groups (e.g., 3,3-dimethylbutyl) enhance solubility in organic solvents but reduce thermal stability compared to aromatic substituents .
    • Fluorinated groups (e.g., 3,3,3-trifluoropropyl) improve oxidation resistance and surface properties but complicate synthesis due to high electronegativity .
  • Reactivity: Dichloro substitution increases hydrolysis rates compared to monochloro analogs, as seen in β-lactam studies where dichloro derivatives showed reduced biological potency due to faster degradation .

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